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Compound of Interest

Compound Name: Cyclohexyl isovalerate

CAS No.: 7774-44-9

Cat. No.: B1581670

Get Quote

Introduction
Cyclohexyl isovalerate (CAS No. 7774-44-9), with the molecular formula C₁₁H₂₀O₂, is an ester known for its fruity aroma, reminiscent of apple and

banana.[1] Beyond its application in the fragrance and flavor industries, the structural elucidation of such molecules is a fundamental aspect of

organic chemistry and is crucial for quality control, reaction monitoring, and the identification of unknown substances. Spectroscopic techniques

provide a powerful and non-destructive means to probe the molecular structure and connectivity of atoms. This guide will delve into the detailed

interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectra of cyclohexyl isovalerate, providing insights into the relationship between its structure

and its spectral features.

The molecular structure of cyclohexyl isovalerate, also known as cyclohexyl 3-methylbutanoate, consists of a cyclohexyl ring attached to the oxygen

atom of an isovalerate group. This structure gives rise to a unique set of spectroscopic signals that can be unequivocally assigned.

Figure 1: 2D structure of Cyclohexyl Isovalerate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment and connectivity of hydrogen atoms in a molecule. The

spectrum of cyclohexyl isovalerate is characterized by distinct signals corresponding to the protons of the cyclohexyl ring and the isovalerate

moiety.

Experimental Protocol:
A sample of cyclohexyl isovalerate is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded on a high-resolution NMR spectrometer.

Data Interpretation:
The ¹H NMR spectrum will exhibit signals in the upfield region, characteristic of aliphatic protons. The chemical shifts (δ) are influenced by the

electron-withdrawing effect of the ester group.
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 2: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum

each unique carbon atom typically gives a single peak.

Experimental Protocol:
The sample is prepared as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum by removing C-H coupling.

Data Interpretation:
The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., C=O, C-O, aliphatic C).

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes

molecular vibrations (stretching and bending).

Experimental Protocol:
A drop of neat liquid cyclohexyl isovalerate is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. The IR spectrum is then

recorded using an FTIR spectrometer.

Data Interpretation:
The IR spectrum of cyclohexyl isovalerate is dominated by strong absorptions characteristic of an ester.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information abou

the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol:
A small amount of cyclohexyl isovalerate is introduced into the mass spectrometer, where it is vaporized and ionized, typically by electron impact

(EI). The resulting ions are then separated based on their m/z ratio and detected.

Data Interpretation:
The mass spectrum of cyclohexyl isovalerate shows a molecular ion peak (M⁺) and several fragment ions. The fragmentation pattern is consistent

with the structure of an ester.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

digraph "Mass_Spec_Fragmentation" {

graph [splines=true, overlap=false];

node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]

edge [fontname="sans-serif", fontsize=9, color="#5F6368"];

M [label="Cyclohexyl Isovalerate\n(m/z = 184)"];

F1 [label="Loss of\nIsovalerate radical\n(m/z = 103)"];
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F2 [label="McLafferty\nRearrangement\n(m/z = 85)"];

F3 [label="Loss of\nIsovaleroxy radical\n(m/z = 83)"];

F4 [label="Formation of\nIsobutyl cation\n(m/z = 57)"];

M -> F1;

M -> F2;

M -> F3;

M -> F4;

}

Figure 3: Proposed fragmentation pathways for cyclohexyl isovalerate.

Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of

cyclohexyl isovalerate. Each technique offers complementary information that, when integrated, confirms the molecular structure and provides a

detailed understanding of its chemical properties. The data presented in this guide serves as a valuable reference for scientists and researchers

working with this compound and highlights the power of spectroscopic methods in modern chemical analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Cyclohexyl isovalerate | C11H20O2 | CID 287439 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. chem.libretexts.org [chem.libretexts.org]

3. Infrared Spectrometry [www2.chemistry.msu.edu]

To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data of Cyclohexyl Isovalerate]. BenchChem, [2026].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1581670#spectroscopic-data-of-cyclohexyl-isovalerate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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